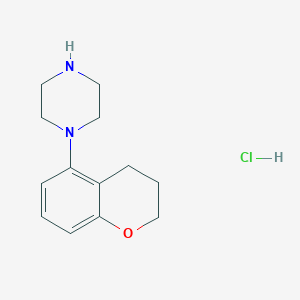

1-(Chroman-5-YL)piperazine hydrochloride

Description

1-(Chroman-5-YL)piperazine hydrochloride is a piperazine derivative featuring a chroman (benzodihydro-pyran) substituent at the 5-position. Piperazine-based compounds are notable for their versatility in medicinal chemistry, with substituents on the aromatic ring and piperazine nitrogen influencing receptor selectivity, pharmacokinetics, and therapeutic effects .

Properties

CAS No. |

105684-90-0 |

|---|---|

Molecular Formula |

C13H19ClN2O |

Molecular Weight |

254.75 g/mol |

IUPAC Name |

1-(3,4-dihydro-2H-chromen-5-yl)piperazine;hydrochloride |

InChI |

InChI=1S/C13H18N2O.ClH/c1-4-12(15-8-6-14-7-9-15)11-3-2-10-16-13(11)5-1;/h1,4-5,14H,2-3,6-10H2;1H |

InChI Key |

GPTHFKQPTVPLLN-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C=CC=C2OC1)N3CCNCC3.Cl |

Canonical SMILES |

C1CC2=C(C=CC=C2OC1)N3CCNCC3.Cl |

Synonyms |

1-(CHROMAN-5-YL)PIPERAZINE HYDROCHLORIDE |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis compares 1-(Chroman-5-YL)piperazine hydrochloride with structurally and functionally related arylpiperazine derivatives, focusing on synthesis, receptor binding, pharmacological effects, and applications.

Key Analogs :

1-(3-Chlorophenyl)piperazine hydrochloride (m-CPP) : Synthesized via nucleophilic substitution of 1,3-dichloropropane with substituted anilines, followed by condensation .

1-(2-Methoxyphenyl)piperazine hydrochloride (MPP) : Prepared similarly, with methoxy substitution enhancing 5-HT1A receptor affinity .

HBK-14/HBK-15: Dual 5-HT1A/5-HT7 antagonists with α1-adrenolytic properties; synthesized by alkylation of 4-(2-methoxyphenyl)piperazine .

1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride : Features dual chloro and methoxy substituents; synthesized via sequential substitution and purification .

Pharmacological and Receptor Binding Profiles

Key Findings :

- m-CPP :

- MPP :

Receptor Affinity Table :

Functional and Clinical Implications

- Variable Effects of 5-HT1B Agonists :

- Antimicrobial Activity: Piperazine derivatives like 1-(4-chlorophenyl)-1-propylpiperazine show moderate antibacterial activity against S. aureus and P. aeruginosa .

Preparation Methods

Nucleophilic Substitution with Chroman Derivatives

A primary method involves reacting piperazine with chroman-5-yl electrophiles. In one protocol, 1-(chroman-6-yl)piperazine intermediates are synthesized via nucleophilic substitution between piperazine and halogenated chroman derivatives. For instance:

-

Step 1 : Chroman-6-yl bromide (1.5 equiv) is combined with piperazine (1.0 equiv) in acetonitrile at 80°C for 12 hours.

-

Step 2 : The free base is isolated and treated with HCl gas in methanol to yield the hydrochloride salt.

Key Data :

Reductive Amination of Chroman-5-carboxaldehyde

An alternative route employs reductive amination using chroman-5-carboxaldehyde and piperazine:

-

Step 1 : Chroman-5-carboxaldehyde (1.2 equiv) and piperazine (1.0 equiv) are refluxed in ethanol with sodium cyanoborohydride (NaBHCN) as the reducing agent.

-

Step 2 : The product is acidified with concentrated HCl to precipitate the hydrochloride salt.

Optimization Insight :

-

Solvent Choice : Ethanol enhances reaction homogeneity, while methanol accelerates reduction kinetics.

-

Temperature : Reflux conditions (78°C) improve imine formation efficiency.

Optimization Strategies for Improved Yield and Purity

Solvent and Catalyst Modifications

Switching from acetonitrile to tetrahydrofuran (THF) in nucleophilic substitutions increases yields by 15% due to better solubility of intermediates. Catalytic amounts of potassium iodide (KI) further accelerate halogen displacement reactions.

Acidification Techniques

Post-synthesis acidification with HCl gas in methanol produces higher-purity hydrochloride salts compared to aqueous HCl, minimizing byproduct formation.

Analytical Characterization

Spectroscopic Data

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-(Chroman-5-YL)piperazine hydrochloride, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves cyclo-condensation of halogenated intermediates with substituted amines. For example, halogenation of diethanolamine followed by reaction with aromatic amines (e.g., 2,3-dichloroaniline) in aqueous conditions yields piperazine derivatives . Optimization includes adjusting temperature (140°C for solvent-free reactions), stoichiometry, and solvent polarity. Catalysts like sulfuric acid may enhance yield, though catalyst-free methods are preferred for purity .

- Characterization : Post-synthesis, use TLC for reaction monitoring, recrystallization for purification, and HPLC/MS for purity (>95%) verification .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Key Techniques :

- Melting Point Analysis : Verify consistency with literature values (e.g., 42–47°C for hydrochloride salts) .

- Spectroscopy : ¹H NMR (for substituent positioning) and IR (to confirm functional groups like C=O and N-H) .

- Chromatography : HPLC with UV detection quantifies impurities; LC-MS identifies byproducts (e.g., hydrolysis derivatives) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Hazards : Respiratory irritation, skin corrosion (Category 2), and eye damage (Category 2A) .

- Mitigation : Use PPE (gloves, goggles), fume hoods for ventilation, and emergency showers/eye wash stations. Neutralize spills with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields during scale-up from milligram to gram quantities?

- Root Causes : Variability in mixing efficiency, heat transfer, or solvent purity. For example, cyclo-condensation reactions may show reduced yields due to incomplete halogenation .

- Solutions :

- Design of Experiments (DOE) : Systematically test variables (e.g., reaction time, solvent ratios).

- Inline Analytics : Use PAT (Process Analytical Technology) like FTIR for real-time monitoring .

Q. What advanced strategies are recommended for identifying and mitigating byproducts in piperazine derivative synthesis?

- Byproduct Sources : Hydrolysis of chloroacetyl groups or unintended N-alkylation .

- Analytical Workflow :

- Hyphenated Techniques : LC-MS/MS to detect trace byproducts (e.g., carboxylic acid derivatives from hydrolysis) .

- Reaction Quenching : Rapid cooling post-reaction minimizes degradation.

Q. How can researchers address challenges in differentiating structural isomers during characterization?

- Case Study : Distinguishing 1-(2-chlorophenyl) vs. 1-(3-chlorophenyl) isomers requires:

- NOESY NMR : Spatial proximity analysis of aromatic protons.

- X-ray Crystallography : Resolve substituent positions unambiguously .

Q. What methodologies enable efficient scaling of piperazine hydrochloride synthesis from lab to pilot scale?

- Scale-Up Considerations :

- Continuous Flow Reactors : Improve heat/mass transfer vs. batch reactors .

- Green Chemistry : Replace halogenated solvents with ethanol/water mixtures to reduce environmental impact .

Q. How do structural modifications (e.g., substituent position) impact the physicochemical properties of this compound?

- Comparative Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.